1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate), commonly known as PI(5)P diC16, is a highly purified, synthetic phosphoinositide featuring fully saturated 16-carbon acyl chains. Unlike natural tissue-derived phosphoinositides, this compound provides a chemically defined, oxidation-resistant structure that is critical for reproducible assay development, liposome formulation, and structural biology. It serves as the definitive substrate for Type II phosphatidylinositol phosphate kinases (PI5P4K) and acts as a highly specific ligand for nuclear adapter proteins such as ING2. For procurement, PI(5)P diC16 is the standard choice when long-term stability, defined phase transition temperatures, and reliable membrane integration are required in high-throughput screening and biochemical workflows .
Substituting PI(5)P diC16 with natural brain-derived PI(5)P (which contains polyunsaturated chains like arachidonic acid) introduces severe oxidative instability and batch-to-batch variability, compromising quantitative binding assays. Conversely, replacing it with water-soluble short-chain analogs, such as PI(5)P diC8, fails in membrane-context assays because short-chain lipids cannot form stable liposomes or solid-supported bilayers. Furthermore, substituting with structural isomers like PI(3)P or PI(4)P abolishes binding specificity for critical targets like the ING2 PHD finger and eliminates substrate recognition by PI5P4K enzymes. Therefore, procurement must specify the fully saturated diC16 form to ensure both oxidative stability and physiological membrane-anchoring behavior .
In liposome flotation and solid-supported lipid bilayer assays, acyl chain length dictates membrane integration. PI(5)P diC16 (16:0/16:0) readily incorporates into stable liposomes alongside PC/PE/PS matrices to mimic physiological membranes, allowing robust pull-down of lipid-binding proteins. In contrast, the short-chain comparator PI(5)P diC8 is water-soluble, fails to partition into lipid bilayers, and cannot be used for liposome sedimentation assays. Procurement of the diC16 variant is therefore mandatory for any assay requiring a membrane context .
| Evidence Dimension | Liposome integration and bilayer stability |
| Target Compound Data | PI(5)P diC16 (forms stable liposomes for sedimentation/flotation assays) |
| Comparator Or Baseline | PI(5)P diC8 (water-soluble, fails to form or integrate into stable liposomes) |
| Quantified Difference | Binary shift from non-integrating (diC8) to fully integrating (diC16) in membrane models |
| Conditions | Liposome flotation and pull-down assays |
Ensures the lipid can be used to study protein-lipid interactions in a physiologically relevant membrane environment rather than in bulk solution.
Natural tissue-derived PI(5)P typically contains polyunsaturated fatty acids (e.g., 18:0/20:4 arachidonoyl), making it highly susceptible to rapid lipid peroxidation upon exposure to air or aqueous buffers. PI(5)P diC16 utilizes fully saturated dipalmitoyl (16:0/16:0) chains, which completely resist oxidative degradation under standard laboratory conditions. This structural modification extends the reconstituted stability to several months at -20°C, compared to the rapid degradation seen in natural extracts, thereby eliminating batch-to-batch variability in high-throughput screens .
| Evidence Dimension | Oxidative degradation resistance |
| Target Compound Data | PI(5)P diC16 (highly stable, resists lipid peroxidation) |
| Comparator Or Baseline | Natural PI(5)P 18:0/20:4 (highly susceptible to oxidation) |
| Quantified Difference | Extended shelf life and complete resistance to standard atmospheric oxidation |
| Conditions | Aqueous reconstitution and long-term storage at -20°C |
Reduces assay failure rates and reagent waste by providing a stable, reproducible standard for long-term experimental campaigns.
PI(5)P diC16 is the specific physiological substrate for Type II phosphatidylinositol phosphate kinases (PI5P4K), which convert it into PI(4,5)P2 using ATP or GTP. Assays evaluating PI5P4K activity—such as its role as an intracellular GTP sensor—rely on the diC16 variant to provide a defined baseline for Michaelis-Menten kinetics. Substituting with isomers like PI(4)P diC16 yields negligible phosphorylation by PI5P4K, as the enzyme strictly requires the 5-phosphate position. Thus, diC16 PI(5)P is the indispensable precursor for assessing PI5P4K inhibitors or metabolic sensing functions [1].
| Evidence Dimension | Substrate conversion by PI5P4K |
| Target Compound Data | PI(5)P diC16 (efficiently converted to PI(4,5)P2) |
| Comparator Or Baseline | PI(4)P diC16 (negligible conversion by Type II PIP kinases) |
| Quantified Difference | Absolute requirement of the 5-phosphate for enzymatic turnover |
| Conditions | In vitro radiometric or high-throughput kinase assays |
Guarantees accurate measurement of PI5P4K enzyme kinetics and inhibitor screening efficacy.
The nuclear adapter protein ING2 contains a PHD finger domain that specifically recognizes PI(5)P to regulate chromatin targeting and DNA damage responses. Binding assays using PI(5)P diC16 demonstrate high-affinity, specific interactions with the ING2 PHD finger. When compared against closely related phosphoinositides like PI(3)P or PI(4)P diC16, the binding affinity drops precipitously, confirming that the spatial orientation of the 5-phosphate is critical. Procurement of the exact PI(5)P diC16 isomer is therefore required to isolate ING2-dependent signaling pathways without cross-reactivity [1].
| Evidence Dimension | Binding affinity to ING2 PHD finger |
| Target Compound Data | PI(5)P diC16 (high-affinity specific binding) |
| Comparator Or Baseline | PI(3)P and PI(4)P diC16 (weak or no binding) |
| Quantified Difference | Highly selective recognition driven by the 5-phosphate position |
| Conditions | Protein-lipid overlay or liposome binding assays |
Prevents false-positive signaling artifacts in epigenetic and DNA damage response research.
Utilizing PI(5)P diC16 as the standardized substrate in liposome-based or radiometric kinase assays to evaluate novel PI5P4K inhibitors for oncology and metabolic disease research, relying on its high purity and enzymatic specificity [1].
Formulating stable, chemically defined liposomes with PI(5)P diC16 to pull down and identify novel PI(5)P-binding effector proteins from cell lysates, ensuring physiological membrane anchoring that short-chain analogs cannot provide .
Employing the oxidation-resistant diC16 chains to co-crystallize or perform NMR structural studies of PI(5)P complexed with PHD finger domains (e.g., ING2) without degradation during prolonged data collection [2].